molecular formula C23H26N2O4 B12038937 2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate

2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate

Cat. No.: B12038937
M. Wt: 394.5 g/mol
InChI Key: BUYDWMBIMWBQGN-UYRXBGFRSA-N
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Description

2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE is a complex organic compound with the molecular formula C23H26N2O4 and a molecular weight of 394.475. This compound is known for its unique structure, which includes a benzimidazole moiety and a pivalate ester group. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE typically involves multiple steps, starting with the preparation of the benzimidazole coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification methods, would apply.

Chemical Reactions Analysis

Types of Reactions

2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The vinyl group can be reduced to an alkane.

    Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the vinyl group would produce an alkane.

Scientific Research Applications

2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole moiety. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-HYDROXY-1-(4-(HYDROXYETHOXY)PHENYL)-2-METHYL-1-PROPANONE
  • 4-(1-HYDROXY-2-(1-METHYL-3-PHENYL-PROPYLAMINO)-PROPYL)-PHENOL

Uniqueness

2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE is unique due to its combination of a benzimidazole moiety and a pivalate ester group. This structure imparts distinct chemical and biological properties, making it valuable for research applications .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

[2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C23H26N2O4/c1-6-14-11-15(18(26)12-20(14)29-22(28)23(2,3)4)19(27)13-21-24-16-9-7-8-10-17(16)25(21)5/h7-13,26-27H,6H2,1-5H3/b19-13-

InChI Key

BUYDWMBIMWBQGN-UYRXBGFRSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1OC(=O)C(C)(C)C)O)/C(=C/C2=NC3=CC=CC=C3N2C)/O

Canonical SMILES

CCC1=CC(=C(C=C1OC(=O)C(C)(C)C)O)C(=CC2=NC3=CC=CC=C3N2C)O

Origin of Product

United States

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